An In-Depth Technical Guide to 2-phenyl-1H-indol-5-amine: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-phenyl-1H-indol-5-amine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-phenyl-1H-indol-5-amine (CAS No. 6855-64-7), a heterocyclic compound of significant interest in medicinal chemistry. The 2-phenylindole scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] This document details the core chemical properties, structure, synthesis, and known biological context of the 5-amino derivative. It is intended to serve as a foundational resource for researchers utilizing this molecule in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.
Molecular Structure and Chemical Identity
2-phenyl-1H-indol-5-amine is an aromatic heterocyclic compound featuring a phenyl group at the C2 position and an amine group at the C5 position of the indole core. The presence of the electron-donating amine group and the phenyl substituent significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for further chemical modification.[3]
Caption: 2D Structure of 2-phenyl-1H-indol-5-amine.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 6855-64-7 | [3] |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Melting Point | 150-155 °C | [N/A] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol. | [N/A] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [N/A] |
Spectroscopic and Analytical Data
Accurate characterization is critical for confirming the identity and purity of 2-phenyl-1H-indol-5-amine. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum was not located, a study by Dang et al. on azomethine derivatives of 5-amino-2-phenylindole provides a strong indication of the expected NMR shifts for this parent compound.[4][5] The expected chemical shifts (δ) in ppm are predicted based on the structure and data from similar indole derivatives.
-
¹H NMR (Predicted):
-
Indole NH (~8.0-8.5 ppm, broad singlet): The proton on the indole nitrogen.
-
Aromatic Protons (6.5-7.8 ppm, multiplets): Protons on the phenyl ring and the indole core will appear in this region. The C4-H, C6-H, and C7-H protons on the indole ring will be influenced by the amine group, likely shifting them upfield compared to the unsubstituted 2-phenylindole.
-
Amine NH₂ (~3.5-4.5 ppm, broad singlet): The protons of the C5-amino group.
-
Indole C3-H (~6.7 ppm, singlet or doublet): The proton at the C3 position.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons (100-150 ppm): A complex region containing all 12 aromatic carbons. Key signals would include the C2 carbon (~138 ppm), C5 (~142 ppm, attached to NH₂), and the carbons of the phenyl substituent.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3350-3400 | N-H Stretch | Indole N-H |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight.
-
Expected [M]⁺: m/z = 208.26
Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure, providing further structural confirmation.
Synthesis and Reactivity
The synthesis of 2-phenyl-1H-indol-5-amine is typically achieved through a multi-step process, with the final step involving the reduction of a nitro-group precursor.
Recommended Synthetic Pathway
A reliable and commonly cited route involves a Sonogashira coupling to form the 2-phenylindole core, followed by nitration and subsequent reduction.[1] An alternative classical approach is the Fischer indole synthesis.
Caption: General synthetic workflow for 2-phenyl-1H-indol-5-amine.
Experimental Protocol: Catalytic Reduction of 5-Nitro-2-phenyl-1H-indole
This protocol describes the final step in the synthesis: the reduction of the nitro-group to the target amine. This method is widely used due to its high efficiency and clean conversion.[6][7]
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the reduction of aromatic nitro groups to amines. The reaction proceeds under a hydrogen atmosphere, where the palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group. Solvents like ethanol or methanol are typically used as they readily dissolve the starting material and are inert under the reaction conditions.
Materials:
-
5-Nitro-2-phenyl-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen (H₂) gas supply
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add 5-nitro-2-phenyl-1H-indole (1.0 equivalent).
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. The pressure can range from atmospheric (using a hydrogen balloon) to higher pressures (e.g., 50 psi) in a Parr shaker, depending on the available equipment.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Carefully vent the hydrogen gas and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during filtration. c. Wash the filter cake with additional ethanol to ensure complete recovery of the product. d. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield pure 2-phenyl-1H-indol-5-amine.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][9] The 2-phenylindole scaffold, in particular, has been extensively investigated for a wide range of therapeutic applications.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has focused on 2-phenylindole derivatives as potent anticancer agents. Many compounds based on this scaffold function as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tublin, these agents disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.[3] While many studies focus on derivatives with substitutions at the 3-position or on the phenyl ring, the 5-amino group of 2-phenyl-1H-indol-5-amine serves as a key synthetic handle for generating libraries of new analogues to explore structure-activity relationships (SAR).
Anti-inflammatory and Other Biological Activities
Derivatives of the 2-phenylindole scaffold have also demonstrated a variety of other important biological activities, including:
-
Anti-inflammatory: Inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial and Antiviral: Activity against various pathogens. [N/A]
-
Neuroprotective Effects: Potential applications in neurodegenerative diseases. [N/A]
The 5-amino group provides a site for derivatization to amides, sulfonamides, and other functional groups, enabling the exploration of these diverse therapeutic areas.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 2-phenyl-1H-indol-5-amine.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-phenyl-1H-indol-5-amine is a valuable and versatile building block in medicinal chemistry. Its structural framework, the 2-phenylindole core, is strongly associated with potent biological activities, most notably as an inhibitor of tubulin polymerization for anticancer applications. The presence of the 5-amino group offers a strategic point for chemical modification, allowing for the synthesis of diverse compound libraries to optimize potency, selectivity, and pharmacokinetic properties. This guide provides the foundational chemical, structural, and synthetic information required for researchers to effectively utilize this compound in their drug discovery programs.
References
- Dang, N. T., Thanh, N., & Duc, H. T. (n.d.). 1H- AND 13C-NMR SPECTRA OF SOME AZOMETHINES OF 5-AMINO-2-PHENYLINDOLE SERIES. Vietnam Journal of Chemistry.
- (2023). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central.
- (n.d.). 1H- AND 13C-NMR SPECTRA OF SOME AZOMETHINES OF 5-AMINO-2-PHENYLINDOLE SERIES. Vietnam Journal of Chemistry.
- (2017). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PubMed Central.
- Thermo Fisher Scientific. (2025).
- (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
- (2024). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. PubMed.
- (n.d.).
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
- (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)
- (n.d.). 2-Phenyl-1H-indol-5-amine | CAS 6855-64-7. Benchchem.
- (n.d.).
- PubChem. (n.d.). 2-Phenylindole.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
- (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
- (2020).
- (2020). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions.
- (2023).
- (2021).
- (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
Sources
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. 2-(2-Methyl-5-phenyl-1h-indole-3-yl)ethan-1-amine | C17H18N2 | CID 5202393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Phenylindoline | C14H13N | CID 117759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
